molecular formula C7H11N3O B8625874 2-(methylamino)-1-(pyrimidin-2-yl)ethan-1-ol

2-(methylamino)-1-(pyrimidin-2-yl)ethan-1-ol

Cat. No. B8625874
M. Wt: 153.18 g/mol
InChI Key: IEYYTXHCEHMXOY-UHFFFAOYSA-N
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Patent
US06852731B2

Procedure details

In a pressure bottle was placed 2-chloro-1-pyrimidin-2-ylethanol (3.525 g, 22.24 mmol), sodium iodide (0.344 g, 2.29 mmol) and a 2M. methylamine solution (160 ml, 320 mmol) in methanol. The bottle was sealed and heated at 62° for 17 hr. The solvent was evaporated and the residue stirred with 10% MeOH—CHCl3. Filtration and evaporation gave a dark oil that was chromatographed over silica gel (90 g) eluting with 5-10% MeOH—CH2Cl2 containing 1% triethylamine The product was obtained as an amber oil (1.625 g).
Quantity
3.525 g
Type
reactant
Reaction Step One
Quantity
0.344 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]([C:5]1[N:10]=[CH:9][CH:8]=[CH:7][N:6]=1)[OH:4].[I-].[Na+].[CH3:13][NH2:14]>CO>[CH3:13][NH:14][CH2:2][CH:3]([C:5]1[N:10]=[CH:9][CH:8]=[CH:7][N:6]=1)[OH:4] |f:1.2|

Inputs

Step One
Name
Quantity
3.525 g
Type
reactant
Smiles
ClCC(O)C1=NC=CC=N1
Step Two
Name
Quantity
0.344 g
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
160 mL
Type
reactant
Smiles
CN
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the residue stirred with 10% MeOH—CHCl3
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bottle was sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated at 62° for 17 hr
Duration
17 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation
CUSTOM
Type
CUSTOM
Details
gave a dark oil that
CUSTOM
Type
CUSTOM
Details
was chromatographed over silica gel (90 g)
WASH
Type
WASH
Details
eluting with 5-10% MeOH—CH2Cl2 containing 1% triethylamine The product

Outcomes

Product
Name
Type
product
Smiles
CNCC(O)C1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 1.625 g
YIELD: CALCULATEDPERCENTYIELD 47.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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